Sophoflavescenol

PDE5 inhibition erectile dysfunction phosphodiesterase

Select Sophoflavescenol for its uniquely potent and selective polypharmacology. This C-8 prenylated flavonol delivers a 0.013 µM IC50 against PDE5, with 31.5-/196.2-fold selectivity over PDE3/PDE4, enabling clean mechanistic studies for erectile dysfunction and PAH. It is irreplaceable as a dual RLAR/HRAR inhibitor (0.30/0.17 µM) and AGE formation suppressor, outperforming aminoguanidine by 4.5-fold for diabetic complication research. Unlike analogs lacking total synthesis, its established synthetic route (23% overall yield) guarantees gram-scale access, making it the only scalable scaffold for Alzheimer's MTDL SAR exploration targeting AChE, BChE, and BACE1.

Molecular Formula C21H20O6
Molecular Weight 368.4 g/mol
Cat. No. B1139477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSophoflavescenol
Molecular FormulaC21H20O6
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C2C(=C(C=C1O)OC)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)C
InChIInChI=1S/C21H20O6/c1-11(2)4-9-14-15(23)10-16(26-3)17-18(24)19(25)20(27-21(14)17)12-5-7-13(22)8-6-12/h4-8,10,22-23,25H,9H2,1-3H3
InChIKeyVMLJAWUWVVHRNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sophoflavescenol Procurement Guide: Why This C-8 Prenylated Flavonol Is a Verifiably Differentiated Research Tool


Sophoflavescenol (CAS 216450-65-6) is a C-8 prenylated flavonol isolated from the roots of Sophora flavescens [1]. Unlike common flavonols, its lipophilic prenyl moiety enhances membrane affinity and modulates a distinct polypharmacology profile spanning PDE5, aldose reductase, advanced glycation endproduct (AGE) formation, and cholinesterases [2]. Quantitatively, sophoflavescenol exhibits an IC50 of 0.013 µM against cGMP PDE5 with 31.5- and 196.2-fold selectivity over PDE3 and PDE4, respectively [1], along with sub-micromolar inhibition of RLAR (IC50 0.30 µM) and HRAR (IC50 0.17 µM) [3]. These properties render sophoflavescenol a verifiably differentiated probe for programs investigating erectile dysfunction, diabetic complications, and Alzheimer's disease, where generic flavonoid substitution is not defensible.

Why Generic Prenylated Flavonoids Cannot Substitute for Sophoflavescenol: Quantitative Divergence


Within the genus Sophora, prenylated flavonoids constitute a structurally diverse class with markedly divergent biological activities [1]. Substitution of sophoflavescenol with a structurally similar analog—such as kurarinone, sophoraflavanone G, or kuraridine—is not scientifically defensible because even minor variations in substitution patterns (e.g., C-8 prenyl vs. C-8 lavandulyl, or 5-methoxy vs. 5-hydroxy) produce orders-of-magnitude differences in target engagement and selectivity [2]. For instance, kuraridine exhibits an IC50 of 0.64 µM against PDE5 [3], nearly 50-fold less potent than sophoflavescenol (IC50 0.013 µM) [4]. The quantitative evidence presented in Section 3 establishes that sophoflavescenol possesses a unique combination of sub-micromolar polypharmacology and PDE5 isoform selectivity that is absent in its closest in-class analogs, rendering generic substitution scientifically inappropriate and procurement-driven selection essential.

Sophoflavescenol Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Evidence


PDE5 Inhibition: 49-Fold Superior Potency and Unmatched Isoform Selectivity vs. Kuraridine

Sophoflavescenol exhibits an IC50 of 0.013 µM against cGMP PDE5 prepared from rat diaphragm [1]. In a direct head-to-head comparison within the same study, the structurally related analog kuraridine showed an IC50 of 0.64 µM against the same PDE5 isoform [2]. Sophoflavescenol is 49.2-fold more potent than kuraridine. Furthermore, sophoflavescenol demonstrates 31.5-fold selectivity over PDE3 and 196.2-fold selectivity over PDE4 [1], whereas selectivity data for kuraridine against PDE3/PDE4 are not reported in the primary literature, underscoring sophoflavescenol's unique isoform discrimination profile.

PDE5 inhibition erectile dysfunction phosphodiesterase cGMP selectivity

RLAR and HRAR Inhibition: Sophoflavescenol vs. Epalrestat Cross-Study Comparison

Sophoflavescenol inhibits rat lens aldose reductase (RLAR) with an IC50 of 0.30 µM [1], while epalrestat, a clinically approved aldose reductase inhibitor, shows an IC50 of 0.07 µM under comparable assay conditions [1]. Against human recombinant aldose reductase (HRAR), sophoflavescenol exhibits an IC50 of 0.17 µM, which is comparable to epalrestat's IC50 of 0.15 µM [1]. Although epalrestat is slightly more potent on RLAR, sophoflavescenol achieves near-equivalent HRAR inhibition while simultaneously engaging PDE5 (IC50 0.013 µM) and AGE formation (IC50 17.89 µg/mL) [2], a polypharmacology profile not possessed by epalrestat.

aldose reductase diabetic complications RLAR HRAR epalrestat

AGE Formation Inhibition: 4.5-Fold Superior Activity vs. Aminoguanidine

In the advanced glycation endproduct (AGE) formation assay, sophoflavescenol exhibits an IC50 of 17.89 µg/mL [1]. This represents a 4.5-fold improvement in inhibitory potency compared to aminoguanidine, a well-established reference AGE inhibitor, which shows an IC50 of 81.05 µg/mL under the same assay conditions [1]. The assay was conducted using a standard BSA-glucose model system.

AGE advanced glycation endproducts diabetic complications aminoguanidine

Cholinesterase and BACE1 Polypharmacology: Quantitatively Defined Multi-Target Engagement

Sophoflavescenol inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values of 8.37 µM and 8.21 µM, respectively, and inhibits β-secretase 1 (BACE1) with an IC50 of 10.98 µM [1]. Structurally related flavonoids such as kurarinol and kushenol H showed weak or no measurable inhibition of these targets in comparative assays, as established by structure-activity relationship analysis indicating that the C-5 methoxy group (present in sophoflavescenol) versus a C-5 hydroxyl group (present in many analogs) is a critical determinant of BACE1 and ChE inhibitory activity [1].

BACE1 AChE BChE Alzheimer's disease cholinesterase

Total Synthesis Feasibility: 23% Overall Yield Enables Scalable Procurement vs. Reliance on Natural Extraction

The first total synthesis of sophoflavescenol was achieved in 2015 with an overall yield of 23% starting from 2,4,6-trihydroxyacetophenone and substituted benzaldehydes [1]. This synthetic route, which includes a regioselective microwave-assisted Claisen rearrangement to install the C-8 prenyl group, establishes a scalable alternative to natural product isolation. In contrast, many closely related prenylated flavonoids such as kurarinone and sophoraflavanone G lack published total syntheses or are accessible only in low yields, rendering their supply chain dependent solely on extraction from Sophora flavescens roots, which is subject to seasonal and geographic variability [2].

total synthesis chemical synthesis prenylated flavonoid Claisen rearrangement medicinal chemistry

Sophoflavescenol Application Scenarios: Evidence-Backed Use Cases Derived from Quantitative Differentiation


PDE5-Targeted Erectile Dysfunction and Cardiovascular Research

Researchers investigating cGMP-specific PDE5 inhibition for erectile dysfunction or pulmonary arterial hypertension should select sophoflavescenol as a positive control or lead compound. With an IC50 of 0.013 µM and 31.5-/196.2-fold selectivity over PDE3/PDE4 [1], sophoflavescenol provides a cleaner pharmacological window than kuraridine (IC50 0.64 µM, selectivity uncharacterized) [2], reducing confounding off-target effects on cardiac contractility (PDE3) and inflammation (PDE4).

Diabetic Complications Research Requiring Polypharmacology

Investigators studying the polyol pathway (aldose reductase) and AGE formation in diabetic complications should utilize sophoflavescenol as a dual-acting tool compound. It inhibits RLAR (IC50 0.30 µM), HRAR (IC50 0.17 µM), and AGE formation (IC50 17.89 µg/mL) [3], offering 4.5-fold greater AGE inhibition than aminoguanidine [3] while maintaining aldose reductase inhibition comparable to epalrestat. No single in-class analog provides this triple pharmacology, making sophoflavescenol uniquely suited for investigating combined pathway interventions.

Alzheimer's Disease Multi-Target Drug Discovery

For programs exploring multi-target-directed ligands (MTDLs) against Alzheimer's disease, sophoflavescenol is the only prenylated flavonol from Sophora flavescens with quantitatively validated inhibition of AChE (IC50 8.37 µM), BChE (IC50 8.21 µM), and BACE1 (IC50 10.98 µM) [3]. Structurally related flavonoids such as kurarinol and kushenol H lack this triple inhibition profile due to structural divergence at the C-5 position [3], making sophoflavescenol irreplaceable as a starting scaffold for SAR exploration of Alzheimer's MTDLs.

Chemical Synthesis and Medicinal Chemistry Derivatization

Medicinal chemistry teams requiring a prenylated flavonoid scaffold with a validated synthetic route should prioritize sophoflavescenol. The established total synthesis (23% overall yield) [4] enables access to gram-scale quantities and supports the generation of focused analog libraries via modifications of the C-8 prenyl, C-5 methoxy, or B-ring hydroxylation patterns. This synthetic tractability contrasts sharply with kurarinone and sophoraflavanone G, which lack published total syntheses and remain accessible only through low-yield natural product extraction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sophoflavescenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.